mGlu3 Selectivity Advantage Over ML289
ML337 demonstrates a significantly improved selectivity profile for mGlu3 over the closely related mGlu2 receptor compared to the first-generation probe ML289. In functional calcium mobilization assays using HEK293 cells, ML337 exhibited no activity at mGlu2 up to a concentration of 30 μM [1]. This contrasts sharply with ML289, which achieved only approximately 15-fold selectivity [2].
| Evidence Dimension | Selectivity for mGlu3 over mGlu2 |
|---|---|
| Target Compound Data | >50-fold selectivity (mGlu3 IC50 = 592 nM; mGlu2 IC50 >30 μM) [1] |
| Comparator Or Baseline | ML289: ~15-fold selectivity (mGlu3 IC50 = 660 nM; mGlu2 IC50 ~10 μM) [2] |
| Quantified Difference | ML337 exhibits >3-fold improvement in selectivity window compared to ML289. |
| Conditions | Functional calcium mobilization assay in HEK293 cells expressing recombinant human or rat mGlu receptors [1]. |
Why This Matters
Procuring ML337 over a less selective analog mitigates the risk of confounding results in experiments designed to isolate the function of mGlu3 from mGlu2, thereby ensuring more reliable and interpretable scientific outcomes.
- [1] Engers, J. L., et al. (2013). Development of a Second Generation mGlu3 NAM Probe. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US). View Source
- [2] Sheffler, D. J., Wenthur, C. J., Bruner, J. A., Carrington, S. J., Vinson, P. N., Gogi, K. K., Blobaum, A. L., Morrison, R. D., Vamos, M., Cosford, N. D., et al. (2012). Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM. Bioorganic & Medicinal Chemistry Letters, 22(12), 3921–3925. View Source
